molecular formula C7H14N2O2 B11794448 1-Ethylpiperazine-2-carboxylic acid

1-Ethylpiperazine-2-carboxylic acid

Cat. No.: B11794448
M. Wt: 158.20 g/mol
InChI Key: KBGVGPASFNVZTE-UHFFFAOYSA-N
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Description

1-Ethylpiperazine-2-carboxylic acid is an organic compound with the molecular formula C7H14N2O2. It is a derivative of piperazine, a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylpiperazine-2-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .

Industrial Production Methods: Industrial production of piperazine derivatives, including this compound, often involves catalytic processes. These methods include intermolecular and intramolecular cyclization using aminoethylethanolamine and diethylenetriamine .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylpiperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Acid chlorides, esters.

Scientific Research Applications

1-Ethylpiperazine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-ethylpiperazine-2-carboxylic acid involves its interaction with molecular targets and pathways. For instance, piperazine derivatives act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms .

Comparison with Similar Compounds

1-Ethylpiperazine-2-carboxylic acid can be compared with other piperazine derivatives, such as:

Uniqueness: this compound stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its applications in various fields, including medicine and industry, highlight its versatility and importance.

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

1-ethylpiperazine-2-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c1-2-9-4-3-8-5-6(9)7(10)11/h6,8H,2-5H2,1H3,(H,10,11)

InChI Key

KBGVGPASFNVZTE-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNCC1C(=O)O

Origin of Product

United States

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